Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate
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Overview
Description
Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is notable for its unique structure, which combines a furan ring with a cyclohexane ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate typically involves the reaction of furan derivatives with cyclohexane-based compounds. One common method involves the use of 5-hydroxymethylfurfural (HMF) as a starting material. HMF is reacted with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of biorefineries, where biomass-derived furfural and 5-hydroxymethylfurfural are converted into various furan derivatives . The process typically includes catalytic reactions under commercially relevant and environmentally acceptable conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate exerts its effects involves interactions with various molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing enzyme activity and protein function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in cells .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: A furan derivative with a thiol group, known for its strong odor and use in flavoring agents.
2,5-Furandicarboxylic acid: A furan derivative used in the production of bio-based polymers.
5-Hydroxymethylfurfural: A key intermediate in the synthesis of various furan derivatives.
Uniqueness
Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate is unique due to its combination of a furan ring with a cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-16-12(15)11-8(10-3-2-4-17-10)5-7(13)6-9(11)14/h2-4,8,11H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMYPZXHFOQNNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CC(=O)CC1=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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